Tetrabutylammonium nonafluorobutanesulfonate is a quaternary ammonium salt characterized by the formula CHFNOS. It consists of a tetrabutylammonium cation and a nonafluorobutanesulfonate anion, making it a fluorinated ionic liquid. This compound is noted for its unique physicochemical properties, including high thermal stability, low vapor pressure, and significant solubility in organic solvents, which make it suitable for various applications in both research and industrial settings .
Due to its high ionic conductivity and thermal stability, TBA-PFBS is widely used as an electrolyte in electrochemical studies. It serves as a medium for the transport of ions between electrodes, enabling investigations in various fields:
TBA-PFBS exhibits surfactant properties, meaning it can lower the surface tension of liquids and stabilize interfaces. These properties make it valuable in colloid and surface chemistry research:
Due to its well-defined structure and stability, TBA-PFBS is used as a reference material in environmental science research. It helps researchers:
The synthesis of tetrabutylammonium nonafluorobutanesulfonate typically involves the reaction of tetrabutylammonium hydroxide with nonafluorobutanesulfonic acid. The general procedure includes:
Tetrabutylammonium nonafluorobutanesulfonate has several notable applications:
Studies on the interactions of tetrabutylammonium nonafluorobutanesulfonate with various biomolecules are ongoing. Its ability to alter the stability and activity of proteins has been noted, particularly in the context of ionic liquids affecting protein folding and function. The compound's interactions with membranes and other cellular components are also being explored to understand its potential biological implications better .
Tetrabutylammonium nonafluorobutanesulfonate shares similarities with other quaternary ammonium salts and ionic liquids but possesses unique characteristics due to its fluorinated structure. Here are some comparable compounds:
Compound Name | Structure Type | Unique Characteristics |
---|---|---|
Tetrabutylammonium trifluoromethanesulfonate | Quaternary Ammonium Salt | Stronger acidity than nonafluorobutanesulfonate |
Tetrabutylammonium hexafluorophosphate | Quaternary Ammonium Salt | Used as an electrolyte in electrochemistry |
Tetraethylammonium nonaflate | Quaternary Ammonium Salt | Less lipophilic compared to tetrabutyl derivatives |
Tetrabutylammonium acetate | Quaternary Ammonium Salt | Commonly used as a phase transfer catalyst |
The uniqueness of tetrabutylammonium nonafluorobutanesulfonate lies in its high fluorine content, which imparts distinctive solvation properties and enhances its utility in specialized applications such as electrochemistry and material science .
The primary synthetic route for tetrabutylammonium nonafluorobutanesulfonate involves a neutralization reaction between tetrabutylammonium hydroxide and nonafluorobutanesulfonic acid in an aqueous medium. This reaction yields the ionic liquid salt, which is subsequently purified by recrystallization to achieve high purity (≥98%) suitable for research and industrial applications.
$$
\text{Tetrabutylammonium hydroxide (aqueous)} + \text{Nonafluorobutanesulfonic acid} \rightarrow \text{Tetrabutylammonium nonafluorobutanesulfonate} + H_2O
$$
This method leverages the strong acidity of the perfluorobutanesulfonic acid and the quaternary ammonium base to form a stable ionic liquid salt. The fluorinated sulfonate anion imparts unique properties such as thermal stability and nanoscale domain formation, which have been studied by differential scanning calorimetry and molecular dynamics simulations.
While laboratory synthesis is straightforward, industrial-scale production of tetrabutylammonium nonafluorobutanesulfonate presents challenges including:
Industrial production likely follows the laboratory reaction principles but incorporates continuous flow reactors and optimized purification steps to improve yield and purity. However, detailed industrial protocols remain proprietary and are not widely published.
A related example from quaternary ammonium salt synthesis (e.g., tetrabutylammonium bromide) demonstrates advances such as photocatalytic continuous microchannel reactors for tributylamine preparation and subsequent alkylation to form the ammonium salt. This approach reduces reaction time and improves safety and efficiency, suggesting potential for adaptation in fluorinated ionic liquid production.
Purity control in the synthesis of tetrabutylammonium nonafluorobutanesulfonate is critical due to its sensitive applications. Key mechanisms include:
Property | Value / Description |
---|---|
Chemical Formula | C16H36N·C4F9O3S |
Molecular Weight | Approx. 541.56 g/mol |
Appearance | White powder |
Purity | ≥98.0% |
Melting Point | 50–53 °C |
Functional Groups | Quaternary ammonium, perfluorobutanesulfonate |
Storage Class | Combustible solids (Class 11) |
Safety Measures | Use eye protection, gloves, and N95 respirator |
Tetrabutylammonium nonafluorobutanesulfonate is valued for its ionic liquid characteristics, including low volatility, high thermal stability, and ability to form nanoscale domains. These properties make it suitable for applications in catalysis, electrochemistry, and as solvents or additives in advanced material synthesis.
Note: The image below represents the molecular structure of tetrabutylammonium nonafluorobutanesulfonate, highlighting the tetrabutylammonium cation and the perfluorobutanesulfonate anion.
This article consolidates current knowledge on tetrabutylammonium nonafluorobutanesulfonate, focusing on its synthesis, manufacturing challenges, purity control, and physicochemical properties, supported by diverse scientific sources excluding unreliable platforms.
The cycloaddition of CO~2~ to epoxides to form cyclic carbonates is a cornerstone of green chemistry, offering a route to valorize CO~2~ while producing industrially valuable materials [1]. Tetrabutylammonium nonafluorobutanesulfonate enhances this reaction through two primary mechanisms:
CO~2~ Solubility Enhancement: The perfluorobutanesulfonate anion’s fluorinated tail increases CO~2~ solubility in the reaction medium. Fluorinated ionic liquids (FILs) are known to exhibit high affinity for CO~2~ due to the electron-withdrawing effects of fluorine atoms, which create Lewis acid-base interactions with CO~2~ [6]. This property reduces the energy barrier for CO~2~ activation, facilitating its insertion into epoxide substrates.
Nucleophilic Assistance: The sulfonate group acts as a weak nucleophile, stabilizing the intermediate oxyanion during the ring-opening of the epoxide. This mirrors the role of halides in traditional catalysts like tetrabutylammonium bromide (TBAB), where the nucleophile initiates the reaction by attacking the electrophilic carbon of the epoxide [1]. However, the nonafluorobutanesulfonate anion’s bulkier structure may slow down this step compared to smaller halides, necessitating optimization of reaction conditions.
A comparative analysis of catalytic systems (Table 1) highlights the potential of fluorinated anions. For instance, in biphasic systems, surfactants like dodecylamine (DDA) improved epoxide conversion to 87% by stabilizing the interface between aqueous and organic phases [1]. Tetrabutylammonium nonafluorobutanesulfonate could replace such surfactants, leveraging its amphiphilic nature to create stable microenvironments for interfacial catalysis.
Table 1. Comparison of Catalysts in CO~2~ Cycloaddition to 1,2-Epoxides
Catalyst | Conversion (%) | Selectivity (%) | Conditions |
---|---|---|---|
TBAB | 3 | 100 | 20 bar, 120°C [1] |
TBAB + DDA Surfactant | 87 | ≥99 | Ambient pressure [1] |
FILs (Hypothetical) | ~90* | ≥99* | Solvent-free, 80°C* |
*Hypothetical data based on FIL properties [6].
Transition metal complexes paired with fluorinated ionic liquids exhibit enhanced catalytic activity due to electronic and steric modifications. For example, iridium and platinum complexes with bis(trifluoromethyl) ligands demonstrated improved stability and reactivity in carbon-sulfur bond-forming reactions [3]. Tetrabutylammonium nonafluorobutanesulfonate can synergize with such metals through:
In CO~2~ utilization, combining the FIL with metals like zinc or magnesium could mimic systems where halide anions (e.g., I^-^) act as nucleophiles while metals stabilize transition states [1]. For instance, a hypothetical Zn-FIL catalyst might operate via:
Solvent-free systems minimize waste and energy consumption, aligning with green chemistry principles. Tetrabutylammonium nonafluorobutanesulfonate enables such systems by serving dual roles as catalyst and reaction medium:
In a model solvent-free CO~2~ cycloaddition (Figure 1), the FIL dissolves both the epoxide and CO~2~, creating a single-phase system that eliminates interfacial mass transfer limitations. This contrasts with traditional biphasic systems requiring water or organic solvents [1].
Mechanistic Advantages:
Tetrabutylammonium nonafluorobutanesulfonate demonstrates unique charge transfer mechanisms that significantly enhance electrochemical performance in non-aqueous electrolyte systems. The compound functions as a capacitive protection additive through its distinctive ionic structure, which consists of a bulky tetrabutylammonium cation paired with a highly fluorinated nonafluorobutanesulfonate anion [1] [2].
The charge transfer process involves the migration of cations toward the negative electrode and anions toward the positive electrode during electrochemical cycling [1] [2]. This directional ion movement creates a capacitive behavior that effectively protects both electrode surfaces from degradation. The extended alkyl chains of the tetrabutylammonium cation provide steric hindrance that suppresses cathodic electrolyte decomposition, while the perfluorinated sulfonate anion prevents anodic decomposition through its high electrochemical stability [1] [2].
Research has demonstrated that the presence of tetrabutylammonium nonafluorobutanesulfonate significantly improves electron transfer kinetics compared to traditional supporting electrolytes. The compound exhibits lower ion association constants in non-aqueous media, particularly in solvents with dielectric constants of 10 or less, where association constants can be up to two orders of magnitude lower than conventional electrolytes [3]. This reduced ion association translates to enhanced ionic conductivity and more efficient charge transfer processes.
The electrochemical stability window of tetrabutylammonium nonafluorobutanesulfonate extends beyond traditional electrolytes, providing a broader operational voltage range [4] [5]. This enhanced stability is attributed to the highly delocalized charge distribution across the perfluorinated anion structure, which reduces the likelihood of electrochemical decomposition at extreme potentials.
The ion pairing dynamics of tetrabutylammonium nonafluorobutanesulfonate in polymer electrolyte membranes represent a critical aspect of its electrochemical behavior. The compound forms stable ion pairs through a combination of electrostatic interactions and van der Waals forces between the tetrabutylammonium cation and the nonafluorobutanesulfonate anion [6] [7].
Computational studies have revealed that the preferred structure of ion pairs between tetrabutylammonium and various anions follows a consistent stereochemical pattern, with the minimum energy orientation being remarkably consistent across different systems [6]. This structural consistency contributes to the predictable and stable behavior of tetrabutylammonium nonafluorobutanesulfonate in polymer electrolyte environments.
The polymer electrolyte membrane compatibility of tetrabutylammonium nonafluorobutanesulfonate is enhanced through its ability to form stable interface structures without compromising membrane integrity. Studies on similar quaternary ammonium compounds have shown that the presence of extended alkyl chains improves membrane-electrolyte interactions while maintaining high ionic conductivity [8] [9].
The ion pairing equilibrium constants for tetrabutylammonium nonafluorobutanesulfonate range from 10^4 to 10^6 M^-1 in acetonitrile, indicating strong but not excessive ion association [7]. This optimal balance allows for sufficient ion dissociation to maintain conductivity while providing stability through ion pair formation. The fluorinated anion structure contributes to the stability of these ion pairs by providing a large, delocalized charge distribution that reduces coulombic interactions with the cation.
Temperature-dependent ion pairing behavior shows that tetrabutylammonium nonafluorobutanesulfonate maintains stable ion pair formation across a wide temperature range, making it suitable for applications requiring thermal stability [9]. The compound exhibits minimal change in ion pairing dynamics between 20°C and 60°C, with ionic conductivity remaining relatively constant throughout this temperature range.